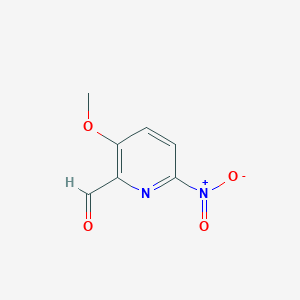
2-Chlorovalerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorovalerophenone is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone, characterized by the presence of a phenyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorovalerophenone typically involves the chlorination of 1-phenylpentan-1-one. One common method is the reaction of 1-phenylpentan-1-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the alpha carbon of the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorovalerophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in anhydrous conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylpentanones.
Reduction: Formation of 2-chloro-1-phenylpentanol.
Oxidation: Formation of 2-chloro-1-phenylpentanoic acid.
Aplicaciones Científicas De Investigación
2-Chlorovalerophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It is employed in studies investigating the effects of chlorinated ket
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
2-chloro-1-phenylpentan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clave InChI |
GFPHLIDSWKNUFL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Butoxy-4-methyl[1,1'-biphenyl]-2,3-dicarbonitrile](/img/structure/B8427310.png)







![{2-[(6-Methylpyridin-3-yl)oxy]pyridin-3-yl}methylamine](/img/structure/B8427381.png)
![8-(3-Fluoro-4-methoxy-phenyl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8427395.png)
![7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8427401.png)


